5-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S2/c16-12-4-3-10(22-12)14(21)17-6-5-9-8-24-15-18-13(19-20(9)15)11-2-1-7-23-11/h1-4,7-8H,5-6H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINVAYFPPQKVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide typically involves multi-step reactions that incorporate various heterocyclic building blocks. One common approach is to start with the synthesis of the thiophene and triazolothiazole moieties, followed by their coupling with the furan-2-carboxamide derivative.
Triazolothiazole Synthesis: The triazolothiazole ring system can be constructed through cyclization reactions involving appropriate precursors, such as thiosemicarbazides and hydrazines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and triazolothiazole moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the bromine atom or the carbonyl group in the furan-2-carboxamide moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under conditions like nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Potential pathways include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Heterocyclic Cores
The compound’s triazolo-thiazole core distinguishes it from analogs with alternative heterocycles:
Key Observations :
Substituent Effects on Physicochemical Properties
A. Bromo-Furan Carboxamide vs. Amino/Methyl Groups
- The bromo substituent in the target compound increases molecular weight and electron-withdrawing effects, which may enhance binding to hydrophobic pockets.
- Methyl groups (e.g., and ) enhance metabolic stability by blocking oxidation sites but may reduce solubility .
B. Linker Modifications
- Ethyl Linker : Balances flexibility and steric bulk, allowing optimal positioning of the bromo-furan moiety.
Biological Activity
5-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a furan ring, a carboxamide group, and a thiophenyl-substituted triazole-thiazole moiety. Its structure can influence its interaction with biological targets, contributing to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Many triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, certain triazolethiones demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells .
- Antimicrobial Properties : Compounds containing thiophene and triazole rings have been reported to possess significant antibacterial and antifungal activities . The presence of electron-withdrawing groups like bromine may enhance these properties.
Anticancer Studies
A study evaluating the cytotoxic effects of triazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 (Colon) | 6.2 |
| 47e | T47D (Breast) | 43.4 |
| 47f | T47D (Breast) | 27.3 |
These results suggest that modifications in the structure can lead to enhanced anticancer activity .
Antimicrobial Activity
Another investigation highlighted the antimicrobial efficacy of related compounds against pathogenic bacteria:
This indicates the potential of similar compounds for therapeutic applications in treating infections.
Mechanistic Insights
The biological activity of such compounds is often linked to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, which can be pivotal in cancer therapy by disrupting cellular pathways involved in proliferation.
- Receptor Modulation : The structural characteristics allow these compounds to modulate receptor activity, influencing various signaling pathways.
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Solvent | Time (h) | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| Triazolothiazole formation | Ethanol | 7–20 | 65–76 | 160–182 | |
| Carboxamide coupling | DMF/EtOH | 4–6 | 70–76 | 202–204 |
Optimizing solvent polarity (ethanol vs. DMF) and reaction time improves yield. Prolonged reflux (20 hours) increases cyclization efficiency but may risk decomposition .
Advanced: How can structural contradictions in NMR data be resolved during characterization?
Answer:
Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from:
- Dynamic effects : Rotamers in the ethyl linker (between triazolothiazole and furan groups) cause signal splitting. Use variable-temperature NMR to confirm.
- Impurities : Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate with 2D NMR (HMBC/HSQC). used HMBC to assign quaternary carbons in similar triazolothiazoles .
Q. Methodological Protocol :
Re-crystallize from ethanol/DMF (4:1) to enhance purity.
Acquire ¹³C NMR and DEPT-135 to distinguish CH₃/CH₂ groups.
Compare experimental shifts with computational predictions (DFT/B3LYP) .
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- IR Spectroscopy : Confirms C=O (1680–1700 cm⁻¹), C=N (1600–1620 cm⁻¹), and C-S-C (670–750 cm⁻¹) bonds .
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene δ 6.8–7.2 ppm, furan δ 7.3–7.5 ppm) and quaternary carbons.
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 453) and fragmentation patterns .
Advanced: How can structural modifications enhance anticancer activity?
Answer:
Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (Br, NO₂) at the 5-position of thiophene enhance cytotoxicity (: IC₅₀ < 10 µM for similar thiazoles).
- Methoxy or methyl groups on the furan ring improve membrane permeability (logP optimization) .
Q. Experimental Design :
Synthesize analogs with Cl, CF₃, or CH₃ substituents.
Evaluate cytotoxicity via MTT assays against HeLa or MCF-7 cells.
Use molecular docking (PDB: 1M17) to predict kinase inhibition .
Q. Table 2: Substituent Effects on Activity
| Substituent (Position) | IC₅₀ (µM) | Target Protein |
|---|---|---|
| Br (Thiophene-5) | 8.2 | Topoisomerase II |
| CH₃ (Furan-5) | 12.4 | Tubulin |
| NO₂ (Thiophene-5) | 6.7 | EGFR |
Basic: What protocols ensure compound stability during storage?
Answer:
- Storage Conditions :
- Temperature: -20°C (long-term), 4°C (short-term).
- Humidity: <30% RH (desiccator with silica gel).
- Stability Testing :
- Monitor degradation via HPLC (C18 column, acetonitrile/water) every 30 days.
- Track melting point shifts (>5°C indicates decomposition) .
Advanced: How can computational methods predict bioactivity?
Answer:
Workflow :
Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., PARP-1).
MD Simulations : GROMACS for 100 ns to assess binding stability.
ADMET Prediction : SwissADME for bioavailability (TPSA < 140 Ų, logP < 5).
Q. Case Study :
- A triazolothiazole analog showed 80% docking score similarity to PARP-1 inhibitors (PDB: 5DS3). MD simulations confirmed stable H-bonds with Ser904 .
Basic: What solvents are optimal for recrystallization?
Answer:
- Ethanol/water (4:1) yields high-purity crystals (mp 160–182°C).
- DMF is avoided due to high boiling point (153°C), which may degrade the compound .
Advanced: How to analyze conflicting bioassay data (e.g., varying IC₅₀ in replicates)?
Answer:
- Troubleshooting Steps :
- Verify cell line viability (trypan blue exclusion >95%).
- Standardize DMSO concentration (<0.1% in assays).
- Use internal controls (e.g., doxorubicin) to normalize plate-to-plate variability.
- Statistical Analysis :
- Perform ANOVA with post-hoc Tukey test (p < 0.05).
- Outlier removal via Grubbs’ test (α = 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
